Cas no 72983-78-9 (5-Iminodaunorubicin)

5-Iminodaunorubicin 化学的及び物理的性質
名前と識別子
-
- 5(8H)-Naphthacenone,8-acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-,(8S,10S)-
- 5(8H)-Naphthacenone, 8-acetyl-10-(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, (8S,10S)-
- 5(8H)-Naphthacenone,8-acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,9,10,12-tetrahydro-6,8,11-trihydroxy-1
- 5-Iminodaunorubicin
- NSC254681
- UNII-P910685S6G
- (8S-cis)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-(hexopyranosyl)oxy]-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone
- 72983-78-9
- 5(8H)-NAPHTHACENONE, 8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,9,10,12-TETRAHYDRO-6,8,11-TRIHYDROXY-12-IMINO-1-METHOXY-, (8S,10S)-
- PD157779
- P910685S6G
- BRN 4069837
- (8S,10S)-8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,9,10,12-TETRAHYDRO-6,8,11-TRIHYDROXY-12-IMINO-1-METHOXY-5(8H)-NAPHTHACENONE
- 5(8H)-Naphthacenone, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, (8S-cis)-
- NSC-833900
- CHEMBL3304020
- (8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one
- Q27286385
- MS-29746
- 5-ID
- CS-0159974
- CCRIS 5676
- NSC-254681
- HY-138645
- (8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one
- 5(8H)-Naphthacenone der.
- NSC833900
- 5-Iminodaunomycin
-
- インチ: InChI=1S/C27H30N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1
- InChIKey: BLLIIPIJZPKUEG-HPTNQIKVSA-N
- SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O
計算された属性
- 精确分子量: 526.195
- 同位素质量: 526.195
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 11
- 重原子数量: 38
- 回転可能化学結合数: 4
- 複雑さ: 1030
- 共价键单元数量: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 192A^2
- XLogP3: 1.4
じっけんとくせい
- 密度みつど: 1.51
- Boiling Point: 864.9°C at 760 mmHg
- フラッシュポイント: 476.9°C
- Refractive Index: 1.698
- PSA: 192.62000
- LogP: 2.01410
5-Iminodaunorubicin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-138645-5mg |
5-Iminodaunorubicin |
72983-78-9 | 95.34% | 5mg |
¥3500 | 2024-04-17 | |
MedChemExpress | HY-138645-10mg |
5-Iminodaunorubicin |
72983-78-9 | 95.34% | 10mg |
¥5800 | 2024-04-17 | |
ChemScence | CS-0159974-10mg |
5-Iminodaunorubicin |
72983-78-9 | 95.34% | 10mg |
$580.0 | 2022-04-26 | |
ChemScence | CS-0159974-25mg |
5-Iminodaunorubicin |
72983-78-9 | 95.34% | 25mg |
$1100.0 | 2022-04-26 | |
ChemScence | CS-0159974-50mg |
5-Iminodaunorubicin |
72983-78-9 | 95.34% | 50mg |
$1700.0 | 2022-04-26 | |
MedChemExpress | HY-138645-1mg |
5-Iminodaunorubicin |
72983-78-9 | 95.34% | 1mg |
¥1590 | 2024-04-17 | |
1PlusChem | 1P00FSCW-50mg |
5(8H)-Naphthacenone, 8-acetyl-10-(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, (8S,10S)- |
72983-78-9 | 95% | 50mg |
$1982.00 | 2024-04-21 | |
Ambeed | A1549278-10mg |
(8S,10S)-8-Acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-12-imino-1-methoxy-7,9,10,12-tetrahydrotetracen-5(8H)-one |
72983-78-9 | 98% | 10mg |
$893.0 | 2024-04-17 | |
Ambeed | A1549278-5mg |
(8S,10S)-8-Acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-12-imino-1-methoxy-7,9,10,12-tetrahydrotetracen-5(8H)-one |
72983-78-9 | 98% | 5mg |
$539.0 | 2024-04-17 | |
MedChemExpress | HY-138645-10mM*1mLinDMSO |
5-Iminodaunorubicin |
72983-78-9 | 95.34% | 10mM*1mLinDMSO |
¥4050 | 2022-03-28 |
5-Iminodaunorubicin 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
2. Back matter
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
5-Iminodaunorubicinに関する追加情報
Comprehensive Overview of 5-Iminodaunorubicin (CAS No. 72983-78-9): Mechanism, Applications, and Research Insights
5-Iminodaunorubicin (CAS No. 72983-78-9) is a semi-synthetic anthracycline derivative that has garnered significant attention in biomedical research due to its structural similarity to daunorubicin, a well-known chemotherapeutic agent. This compound is characterized by the replacement of the carbonyl group at position 5 with an imino group, which alters its biochemical properties and potential therapeutic applications. Researchers are particularly interested in its DNA intercalation capabilities and topoisomerase II inhibition, mechanisms shared with other anthracyclines but with potentially reduced cardiotoxicity—a major concern in cancer therapy.
In recent years, the search for less toxic anthracycline alternatives has intensified, driven by patient demand for safer treatments and the rise of precision medicine. 5-Iminodaunorubicin is often discussed alongside keywords like "cardioprotective anthracyclines" and "modified chemotherapy agents", reflecting its potential to address these unmet needs. Studies suggest it may exhibit enhanced tumor selectivity, a feature highly sought after in targeted cancer therapies.
The compound's molecular structure (C27H30N2O9) enables unique interactions with cellular components. Its fluorescence properties make it valuable for cellular imaging studies, particularly in tracking drug distribution—a hot topic in nanomedicine research. This dual functionality as both a therapeutic and diagnostic agent aligns with the growing field of theranostics, a frequently searched term in oncology circles.
Current research explores 5-Iminodaunorubicin's potential beyond oncology. Preliminary data indicate possible applications in antibacterial therapies, especially against multidrug-resistant pathogens—a critical area given the global antimicrobial resistance (AMR) crisis. Its mechanism of action against bacterial type II topoisomerases parallels its anticancer effects, offering intriguing possibilities for drug repurposing strategies.
From a pharmaceutical development perspective, 72983-78-9 presents interesting formulation challenges due to its moderate solubility. Recent studies focus on liposomal encapsulation and polymer-based delivery systems to improve bioavailability—topics frequently queried in drug delivery forums. These advancements could potentially enhance its therapeutic index while minimizing side effects.
The synthetic pathway for 5-Iminodaunorubicin involves selective chemical modification of daunorubicin, a process that has been optimized to improve yields. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, techniques commonly searched by pharmaceutical chemists. Stability studies indicate that proper storage conditions (protected from light at -20°C) are crucial for maintaining compound integrity.
In the context of personalized medicine, researchers are investigating biomarker identification to predict patient response to 5-Iminodaunorubicin. This aligns with current trends in companion diagnostic development, a rapidly growing market segment. The compound's metabolic profile differs from parent anthracyclines, potentially offering advantages in specific patient populations.
Ongoing structure-activity relationship (SAR) studies aim to further refine the compound's properties. Modifications at the sugar moiety and anthraquinone ring system are being explored to optimize pharmacokinetic parameters—a subject of intense interest in medicinal chemistry communities. These efforts may lead to next-generation derivatives with improved therapeutic windows.
As regulatory agencies emphasize drug safety, 5-Iminodaunorubicin's preclinical toxicology profile remains under scrutiny. Early data suggest possible reductions in mitochondrial toxicity compared to traditional anthracyclines—a significant advantage given the growing awareness of chemotherapy-induced organ damage. These findings have sparked discussions in clinical oncology forums about potential trial designs.
The scientific community continues to explore 72983-78-9's potential through high-throughput screening platforms and in silico modeling approaches. These techniques, frequently searched by drug discovery professionals, may uncover novel applications for this intriguing compound. With its unique properties and multiple potential indications, 5-Iminodaunorubicin represents an important subject for continued investigation in translational medicine.
72983-78-9 (5-Iminodaunorubicin) Related Products
- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)
- 2138366-58-0(2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid)
- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)
- 868775-42-2(tert-butyl cis-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate)
- 721913-26-4(2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 1600834-90-9(Cyclopropane, [1-(chloromethyl)-1-methyl-3-(methylthio)propyl]-)
- 2228697-67-2(2-1-(2-methoxypyridin-4-yl)cyclopropylacetic acid)
- 49616-71-9(Quinoline,2,4,6,8-tetramethyl-)
- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)
- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)
